molecular formula C2HF4I B1586463 1,2,2,2-Tetrafluoroethyl iodide CAS No. 3831-49-0

1,2,2,2-Tetrafluoroethyl iodide

Cat. No. B1586463
CAS RN: 3831-49-0
M. Wt: 227.93 g/mol
InChI Key: JDAWHMRSFSKYTB-UHFFFAOYSA-N
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Description

1,2,2,2-Tetrafluoroethyl iodide is a chemical compound with the CAS Number: 3831-49-0 . Its molecular formula is C2HF4I and it has a molecular weight of 227.93 . The IUPAC name for this compound is 1,1,1,2-tetrafluoro-2-iodoethane .


Molecular Structure Analysis

The 1,2,2,2-Tetrafluoroethyl iodide molecule contains a total of 7 bonds, including 6 non-H bonds . For a detailed view of its structure, it’s recommended to refer to a chemical database or a molecular modeling software.


Physical And Chemical Properties Analysis

1,2,2,2-Tetrafluoroethyl iodide is a compound with a molecular weight of 227.93 . For more detailed physical and chemical properties, it’s recommended to refer to a reliable chemical database or the compound’s Material Safety Data Sheet (MSDS).

Scientific Research Applications

Battery Technology

1,2,2,2-Tetrafluoroethyl iodide is utilized in battery-grade applications, particularly as a co-solvent and additive for various battery systems. In lithium-metal batteries, it helps suppress dendrites while maintaining low interfacial impedance, contributing to safer and more efficient battery performance .

High-Voltage Electrolytes

This compound is also a promising co-solvent for high-voltage electrolytes in lithium-ion batteries. Its partially fluorinated ethers enable the commercial development of high energy density batteries by improving physicochemical and electrochemical properties .

Proteomics Research

In the field of proteomics research, 1,2,2,2-Tetrafluoroethyl iodide serves as a specialized reagent. Its molecular properties are leveraged in various proteomic methodologies to analyze protein structures and functions .

Organic Synthesis

The compound is used in organic synthesis, particularly in the tetrafluoroethylation of electron-rich alkenyl iodides. This process is facilitated by metal-mediated synthetic methods that incorporate the 1,1,2,2-tetrafluoroethyl motif into unactivated alkenyl iodides using cross-coupling reactions .

properties

IUPAC Name

1,1,1,2-tetrafluoro-2-iodoethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HF4I/c3-1(7)2(4,5)6/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDAWHMRSFSKYTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00380218
Record name 1,1,1,2-tetrafluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,2,2-Tetrafluoroethyl iodide

CAS RN

3831-49-0
Record name 1,1,1,2-Tetrafluoro-2-iodoethane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3831-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2-tetrafluoro-2-iodoethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00380218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3831-49-0
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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